molecular formula C11H14ClN3O4 B12730542 Cvdc, (E)- CAS No. 130598-17-3

Cvdc, (E)-

Katalognummer: B12730542
CAS-Nummer: 130598-17-3
Molekulargewicht: 287.70 g/mol
InChI-Schlüssel: DCWUQHLHCBQOAM-PIXDULNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cvdc, (E)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (E)- typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of chemical vapor deposition (CVD), where precursor gases react at high temperatures to form the desired compound . This method is widely used in the semiconductor industry to produce high-quality thin films .

Industrial Production Methods: In industrial settings, Cvdc, (E)- is often produced using large-scale chemical reactors that allow for the continuous production of the compound. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cvdc, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions involving Cvdc, (E)- include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of Cvdc, (E)- depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Eigenschaften

CAS-Nummer

130598-17-3

Molekularformel

C11H14ClN3O4

Molekulargewicht

287.70 g/mol

IUPAC-Name

4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1

InChI-Schlüssel

DCWUQHLHCBQOAM-PIXDULNESA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.